molecular formula C6H2ClF2NO2 B025758 4-Chloro-5,6-difluoronicotinic acid CAS No. 851386-32-8

4-Chloro-5,6-difluoronicotinic acid

Cat. No. B025758
M. Wt: 193.53 g/mol
InChI Key: SQMYITSFQKNMHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 4-Chloro-5,6-difluoronicotinic acid often involves multi-step reactions, utilizing techniques like the Sandmeyer reaction, bromination, and Grignard reaction. For example, the synthesis of 4-chloro-2,5-difluorobenzoic acid demonstrates a method that could potentially be adapted for the synthesis of 4-Chloro-5,6-difluoronicotinic acid, with an overall yield of 31% and a purity of 99.16% as confirmed by MS and ~1H NMR (Zhao Hao-yu, 2011).

Molecular Structure Analysis

Investigations into the molecular structure of similar compounds have utilized techniques such as NMR spectroscopy and X-ray crystallography. For instance, the molecular structure of 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid and its derivatives was determined by NMR spectroscopy and X-ray crystallography, highlighting the potential for detailed structural analysis of 4-Chloro-5,6-difluoronicotinic acid (P. Barili et al., 2001).

Chemical Reactions and Properties

The chemical reactivity and properties of structurally related compounds provide insights into possible reactions and behaviors of 4-Chloro-5,6-difluoronicotinic acid. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a multireactive building block for the synthesis of various heterocyclic scaffolds, suggesting similar potential applications for 4-Chloro-5,6-difluoronicotinic acid in the synthesis of diverse chemical libraries (Soňa Křupková et al., 2013).

Physical Properties Analysis

While specific studies on the physical properties of 4-Chloro-5,6-difluoronicotinic acid were not found, research on similar compounds can provide valuable information. The synthesis and characterization of compounds like 5-Chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene demonstrate the importance of elemental analysis, mass, infrared, and fluorine NMR spectroscopy in understanding the physical properties of such compounds (J. Obaleye & L. C. Sams, 1983).

Chemical Properties Analysis

The chemical properties of closely related compounds, such as their reactivity towards different types of chemical reactions, provide a foundation for understanding the behavior of 4-Chloro-5,6-difluoronicotinic acid. For example, the study on the regiospecific synthesis of 4-trifluoro[chloro]-2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-y1]-pyrimidines from reactions of 4-alkoxy-1,1,1-trifluoro[chloro]-alk-3-en-2-ones with 6-trifluoro(chloro]methyl-2-hydrazine pyrimidines illustrates the complex chemical behavior that might be expected from 4-Chloro-5,6-difluoronicotinic acid (N. Zanatta et al., 2003).

Scientific Research Applications

Synthesis and Chemical Transformation

"4-Chloro-5,6-difluoronicotinic acid" is a pivotal building block in the synthesis of various heterocyclic compounds. For instance, it has been utilized in heterocyclic oriented synthesis (HOS) leading to condensed nitrogenous cycles, such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides. This showcases its versatility and utility in constructing complex molecular architectures crucial in pharmaceuticals and materials science (Křupková et al., 2013).

Biotransformation and Environmental Studies

In environmental studies, the biotransformation of compounds related to "4-Chloro-5,6-difluoronicotinic acid" has been a subject of interest. For example, studies on 6:2 fluorotelomer alcohol (6:2 FTOH) by a wood-rotting fungus revealed its transformation into various perfluorocarboxylic acids (PFCAs) and polyfluorocarboxylic acids, demonstrating the potential of certain fungi in the bioremediation of environments contaminated with fluoroalkyl substances (Tseng et al., 2014).

Study of Fluorinated Substances

The compound's fluorinated structure makes it significant in the study and development of novel fluorinated substances. Research on novel perfluoroether carboxylic and sulfonic acids, which are alternatives to long-chain per- and polyfluoroalkyl substances (PFASs), has increased, and derivatives of "4-Chloro-5,6-difluoronicotinic acid" play a crucial role in understanding the distribution, toxicity, and environmental impact of these substances (Pan et al., 2018).

Safety And Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

4-chloro-5,6-difluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-2(6(11)12)1-10-5(9)4(3)8/h1H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMYITSFQKNMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459772
Record name 4-Chloro-5,6-difluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,6-difluoronicotinic acid

CAS RN

851386-32-8
Record name 4-Chloro-5,6-difluoro-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851386-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,6-difluoronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5,6-difluoropyridine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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